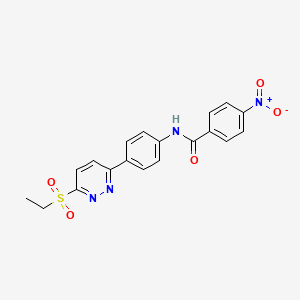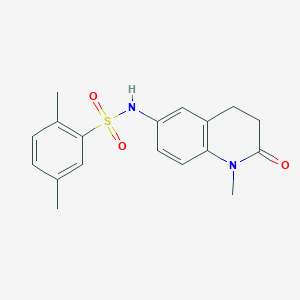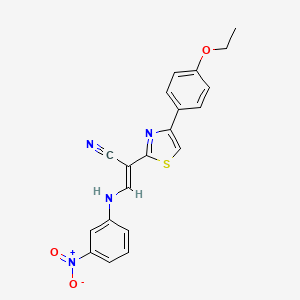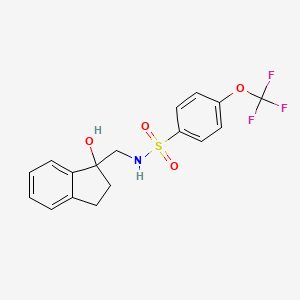
2-Hydroxy-N,N,3-trimethylbutanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N,N,3-trimethylbutanamide is an organic compound with the molecular formula C7H15NO2. It is known for its role in various biochemical processes and has applications in multiple scientific fields. This compound is characterized by the presence of a hydroxyl group and an amide group, which contribute to its reactivity and functionality.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N,N,3-trimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biochemische Analyse
Biochemical Properties
It is known to be synthesized in the liver and kidneys from the amino acids lysine and methionine. The enzymes, proteins, and other biomolecules that 2-hydroxy-N,N,3-trimethylbutanamide interacts with are yet to be identified .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-N,N,3-trimethylbutanamide may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-hydroxy-N,N,3-trimethylbutanamide may vary with different dosages in animal models. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Subcellular Localization
Future studies will aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N,3-trimethylbutanamide typically involves the reaction of 2-hydroxybutanoic acid with N,N-dimethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of 2-hydroxy-N,N,3-trimethylbutanamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-N,N,3-trimethylbutanamide.
Reduction: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-oxo-N,N,3-trimethylbutanamide
Reduction: 2-hydroxy-N,N,3-trimethylbutanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Wirkmechanismus
The mechanism of action of 2-hydroxy-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The compound can influence metabolic pathways, enzyme kinetics, and cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-N,3,3-trimethylbutanamide
- 2-amino-N,3,3-trimethylbutanamide
- 2-oxo-N,N,3-trimethylbutanamide
Uniqueness
2-hydroxy-N,N,3-trimethylbutanamide is unique due to the presence of both a hydroxyl group and an amide group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a broader range of applications and interactions, making it a valuable molecule in various scientific fields.
Eigenschaften
IUPAC Name |
2-hydroxy-N,N,3-trimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(9)7(10)8(3)4/h5-6,9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMNFYOLJFQSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
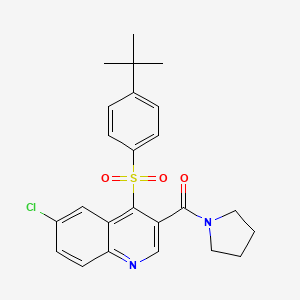


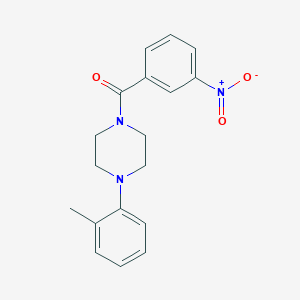
![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
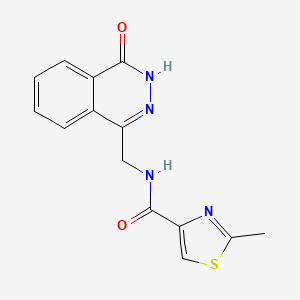

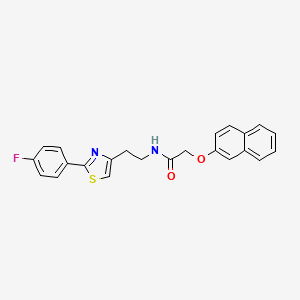
![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2396748.png)
